molecular formula C8H10N2 B3227232 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-amine CAS No. 1260762-34-2

6,7-Dihydro-5H-cyclopenta[c]pyridin-5-amine

Cat. No.: B3227232
CAS No.: 1260762-34-2
M. Wt: 134.18 g/mol
InChI Key: YNLBESQCEDPLSW-UHFFFAOYSA-N
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Description

Significance of Fused Pyridine-Cyclopentane Heterocycles in Advanced Chemical Research

Fused pyridine-cyclopentane ring systems, particularly the cyclopenta[c]pyridine skeleton, are prized scaffolds in medicinal chemistry and natural product synthesis. slideshare.net The fusion of a pyridine (B92270) ring with a cyclopentane (B165970) ring creates a rigid, bicyclic structure that can effectively present substituents in a defined three-dimensional space, making it an attractive framework for designing molecules that can interact with biological targets with high specificity. chemtube3d.com

The pyridine component of the scaffold is a key feature, as the nitrogen atom can participate in hydrogen bonding and act as a basic center, which is often crucial for the pharmacokinetic properties of drug candidates. baranlab.org The cyclopenta[c]pyridine core is found in a variety of monoterpene pyridine alkaloids (MTPAs), which are derived from iridoid glycosides in plants. slideshare.net These natural products and their synthetic derivatives have shown a wide range of biological activities, including antibacterial, insecticidal, antiviral, anti-inflammatory, and neuropharmacological effects. slideshare.net The development of novel synthetic routes to access this scaffold is an active area of research, as it would enable the exploration of new chemical space for drug discovery and the synthesis of complex natural products. wikipedia.orgwikipedia.org

Historical Context of Related Bicyclic Systems in Synthetic Methodologies

The synthesis of pyridine and its fused derivatives has a rich history, with several foundational reactions still in use today. The Hantzsch Pyridine Synthesis , first reported by Arthur Hantzsch in 1881, is a multi-component reaction that condenses a β-ketoester, an aldehyde, and a nitrogen donor (like ammonia) to form a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine. baranlab.orgwikipedia.org While traditionally used for monocyclic pyridines, modifications of this reaction have been explored for the synthesis of more complex, fused systems. ias.ac.inscispace.com

Another cornerstone of pyridine chemistry is the Chichibabin Reaction , discovered by Aleksei Chichibabin in 1914. This reaction allows for the direct amination of pyridine at the 2-position using sodium amide. wikipedia.orgscientificupdate.com While powerful for functionalizing existing pyridine rings, its application in the de novo synthesis of fused systems is less direct.

The construction of fused bicyclic systems like cyclopenta[c]pyridines has historically presented a greater challenge. Early approaches often involved the construction of one ring onto a pre-existing ring. ias.ac.in More modern approaches have focused on developing more convergent and efficient strategies, such as transition-metal-catalyzed cycloaddition reactions. For instance, iron-catalyzed [2+2+2] cycloadditions have been reported for the synthesis of cyclopenta[c]pyridines. scientificupdate.com The development of diastereoselective methods to control the stereochemistry of the cyclopentane ring during the synthesis of saturated analogues like octahydro-1H-cyclopenta[c]pyridine also represents a significant advancement in the field. myttex.net

Structural Elucidation Challenges and Advanced Characterization Approaches for the 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-amine Scaffold

The unambiguous determination of the structure of a novel fused heterocycle like this compound would rely on a combination of modern spectroscopic and analytical techniques. The lack of existing data for this specific molecule means that its characterization would be a process of discovery, with each technique providing crucial pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy would be the primary tool for elucidating the connectivity and stereochemistry of the molecule.

¹H NMR: Would be used to determine the number of different proton environments, their multiplicities (splitting patterns), and their relative positions. The chemical shifts of the aromatic protons on the pyridine ring and the aliphatic protons on the dihydro-cyclopentane ring would provide key information. For example, the protons on the carbon adjacent to the nitrogen in the pyridine ring would be expected to appear at a lower field (higher ppm) due to the deshielding effect of the nitrogen.

¹³C NMR: Would reveal the number of unique carbon atoms in the molecule. The chemical shifts would distinguish between aromatic and aliphatic carbons.

2D NMR techniques (COSY, HSQC, HMBC): These experiments would be essential to piece together the full structure. COSY (Correlation Spectroscopy) would show which protons are coupled to each other, helping to map out the proton network within the cyclopentane and pyridine rings. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon. HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different fragments of the molecule and confirming the fusion of the two rings.

Mass Spectrometry (MS) would be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): Would provide a very accurate mass measurement, allowing for the determination of the molecular formula. This would be the first step to confirm that the synthesized molecule has the expected elemental composition of C₈H₁₀N₂.

Tandem Mass Spectrometry (MS/MS): Would involve fragmenting the parent ion and analyzing the resulting fragment ions. The fragmentation pattern can provide valuable structural information, for example, by showing the loss of the amine group or the fragmentation of the cyclopentane ring.

X-ray Crystallography would provide the ultimate proof of structure if a suitable single crystal of the compound or a salt derivative could be obtained. This technique would provide a three-dimensional model of the molecule, showing the precise positions of all atoms and the bond lengths and angles. This would definitively confirm the connectivity and stereochemistry of the this compound scaffold.

Given the novelty of the target compound, the data from these techniques would need to be carefully analyzed and interpreted to build a conclusive structural assignment. The tables below provide hypothetical examples of the kind of data that would be expected for the characterization of this compound, based on known data for similar fused pyridine systems.

Hypothetical ¹H NMR Data for this compound

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H-1 ~8.3 d ~5.0
H-3 ~7.2 d ~5.0
H-4 ~7.6 s -
H-5 ~4.5 t ~7.0
H-6 ~2.5 m -
H-7 ~2.9 t ~7.5

Hypothetical ¹³C NMR Data for this compound

Carbon Chemical Shift (ppm)
C-1 ~148
C-3 ~121
C-3a ~140
C-4 ~135
C-5 ~60
C-6 ~30
C-7 ~35

Hypothetical Mass Spectrometry Data for this compound

Ion m/z (calculated) m/z (found)
[M+H]⁺ 135.0917 (Hypothetical)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[c]pyridin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-8-2-1-6-5-10-4-3-7(6)8/h3-5,8H,1-2,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLBESQCEDPLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6,7 Dihydro 5h Cyclopenta C Pyridin 5 Amine and Its Core Framework

Strategies for Constructing the Dihydrocyclopenta[c]pyridine Ring System

The creation of the fused cyclopentane-pyridine ring system can be approached through several established synthetic organic chemistry reactions. These methods often involve the formation of one ring onto a pre-existing carbocyclic or heterocyclic structure.

Annulation Reactions for Cyclopentane-Pyridine Ring Fusion

Annulation, the process of building a new ring onto an existing one, is a powerful tool for constructing fused bicyclic systems. nih.gov The Robinson annulation, a classic example, involves a Michael addition followed by an aldol (B89426) condensation to form a six-membered ring. wikipedia.org While traditionally used for cyclohexenone synthesis, analogous strategies can be adapted for pyridine (B92270) ring formation.

An efficient protocol for creating 5,6-fused 2-pyridone systems has been developed, which involves the tandem condensation of propiolamide (B17871) with cyclic β-ketoesters. This is followed by an acid or base-promoted intramolecular ring closure and decarboxylation. nih.gov This method has proven effective for five and six-membered ring ketones, suggesting its potential applicability for constructing a cyclopentane-fused pyridine core. nih.gov

Reactant 1Reactant 2ConditionsProductReference
Cyclic β-ketoesterPropiolamide1. Tandem condensation in water 2. Acid or base-promoted cyclization5,6-fused 2-pyridone nih.gov

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) has emerged as a versatile and powerful reaction for the synthesis of cyclic compounds, including nitrogen-containing heterocycles. researchgate.net This reaction utilizes transition metal catalysts, typically ruthenium-based, to form a new double bond within a molecule, leading to cyclization.

The application of RCM to the synthesis of cyclopenta[c]piperidines (a related saturated system) has been explored. In some cases, unexpected oxidation of the newly formed cyclopentene (B43876) ring to a cyclopentenone has been observed. researchgate.netnih.gov Nevertheless, RCM remains a viable strategy for the formation of the five-membered ring of the dihydrocyclopenta[c]pyridine system, provided a suitable diene precursor can be synthesized. The synthesis of substituted pyridines and pyridazines via RCM has been demonstrated, highlighting the potential of this methodology for creating fused heteroaromatic systems. documentsdelivered.com

CatalystSubstrateProductKey FeatureReference
Ruthenium-basedAcyclic diene with a pyridine precursorCyclopentene-fused pyridineFormation of the cyclopentene ring researchgate.netnih.gov

Cyclocondensation Reactions Utilizing Key Intermediates

Cyclocondensation reactions, where two or more molecules combine to form a ring with the elimination of a small molecule like water or ammonia (B1221849), are a fundamental approach to synthesizing heterocyclic systems. A key strategy for the synthesis of the cyclopenta[c]pyridine framework involves the cyclization of a 1,8-enedial intermediate. kenyon.edu This precursor is specifically designed to facilitate the formation of the bicyclic system.

While a universally applicable method is still under development, research has focused on preparing suitable 1,8-enedial intermediates that can efficiently cyclize to the desired cyclopenta[c]pyridine core. kenyon.edu For the related cyclopenta[b]pyridine system, an effective cyclocondensation has been reported between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, utilizing a sodium alkoxide as both a reagent and a catalyst. nih.govacs.org

IntermediateReaction TypeKey FeatureReference
1,8-EnedialIntramolecular CyclizationForms the bicyclic cyclopenta[c]pyridine framework kenyon.edu
2,5-DiarylidenecyclopentanoneCyclocondensation with propanedinitrileSynthesis of the cyclopenta[b]pyridine isomer nih.govacs.org

Vilsmeier Cyclization Reactions in Related Cyclopenta[b]pyridine Synthesis

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich compounds and can also be employed in cyclization reactions to form heterocyclic rings. ijpcbs.com While specific examples leading to the cyclopenta[c]pyridine system are scarce in the literature, the Vilsmeier cyclization has been successfully applied to the synthesis of the isomeric 6,7-dihydro-5H-cyclopenta[b]pyridine.

In one approach, the synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate for the antibiotic cefpirome, was achieved from cyclopentanone (B42830) and benzylamine (B48309) through a sequence involving nucleophilic addition, acetylation, and a Vilsmeier cyclization. researchgate.net Intramolecular Vilsmeier processes have also been used to create cyclopenta[b]-fused quinolines from bis-amides derived from adipic acid. rsc.org These examples demonstrate the potential of the Vilsmeier reaction for constructing cyclopentane-fused pyridine rings, which could potentially be adapted for the synthesis of the '[c]' isomer.

Starting MaterialsKey ReactionProductReference
Cyclopentanone, BenzylamineVilsmeier Cyclization2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine researchgate.net
Adipic acid bis-amidesIntramolecular Vilsmeier ProcessCyclopenta[b]-fused quinolines rsc.org

Thorpe-Ziegler Reaction Applications in Fused Heterocycle Formation

The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles, catalyzed by a base, to form a cyclic ketone after acidic hydrolysis. wikipedia.org This reaction is conceptually related to the Dieckmann condensation and is particularly useful for forming five- to eight-membered rings. chem-station.com

A notable application of this reaction is in the synthesis of 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitriles. In this multi-step synthesis, the Thorpe-Ziegler reaction is employed for the cyclization of an O-alkylated precursor to form a fused furo[2,3-b]pyridine (B1315467), which is a key intermediate that can be further elaborated to the target cyclopenta[c]pyridine derivative. researchgate.net This demonstrates a successful, albeit indirect, application of the Thorpe-Ziegler reaction in constructing a precursor to the desired ring system.

Reaction TypeKey IntermediateFinal Product SubstructureReference
Intramolecular dinitrile cyclizationDinitrile precursorCyclic ketone wikipedia.orgchem-station.com
Thorpe-Ziegler cyclizationO-alkylated pyridine derivativeFused furo[2,3-b]pyridine researchgate.net

Direct Synthesis Routes for 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-amine

Direct synthetic routes to this compound are not extensively documented in the scientific literature. However, plausible pathways can be inferred from related syntheses and the availability of key intermediates.

One promising approach is the reductive amination of the corresponding ketone, 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one. This ketone is commercially available, making it a viable starting material. myskinrecipes.com Reductive amination involves the reaction of the ketone with an amine source, such as ammonia or an ammonium (B1175870) salt, in the presence of a reducing agent to form the target amine.

Another potential route involves the modification of a pre-existing cyclopenta[c]pyridine core . A recent study detailed the synthesis of 5-aryl-cyclopenta[c]pyridine derivatives starting from the natural product cerbinal. rsc.org This synthesis involved an amination step at the 5-position of the cyclopenta[c]pyridine ring system, indicating that functionalization at this position is achievable. rsc.org

Furthermore, the synthesis of 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitriles has been reported, which involves a Smiles-type rearrangement. researchgate.net Although this provides a different isomer, it highlights that methods for introducing an amino group onto the dihydrocyclopenta[c]pyridine ring are being actively developed.

PrecursorReactionProductKey Advantage
6,7-Dihydro-5H-cyclopenta[c]pyridin-5-oneReductive AminationThis compoundCommercially available starting material
Cerbinal derivativeAmination5-Amino-cyclopenta[c]pyridine derivativeDemonstrates feasibility of amination at the 5-position
2-[(1-Alkyl(aryl)-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)oxy]acetamidesSmiles-type Rearrangement3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrileProvides a route to an aminated cyclopenta[c]pyridine core

Nucleophilic Addition and Subsequent Cyclization Sequences

The construction of the 6,7-dihydro-5H-cyclopenta[c]pyridine framework can be achieved through sequences involving nucleophilic addition followed by cyclization. While specific examples for the direct synthesis of this compound via this route are not extensively detailed in the reviewed literature, the synthesis of the isomeric 6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate for the antibiotic cefpirome, provides a relevant example of this strategy. In this synthesis, the process begins with a nucleophilic addition of benzylamine to cyclopentanone, followed by acetylization and a Vilsmeier cyclization reaction to form the fused pyridine ring. nih.gov This multi-step sequence highlights the utility of building the pyridine ring onto a pre-existing cyclopentane (B165970) core.

Hard nucleophiles like organometallic reagents, amides, and hydrides are known to attack the 2-position of the pyridine ring, leading to nucleophilic addition. researchgate.net In principle, a suitably functionalized cyclopentyl nucleophile could attack a pyridine precursor, or a nucleophilic nitrogen could initiate cyclization onto a cyclopentane ring bearing an electrophilic site, ultimately leading to the desired fused system after subsequent reaction steps.

Multicomponent Reaction Pathways for Direct Amine Formation

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step, and they have been applied to the synthesis of dihydropyridine (B1217469) derivatives. A novel multicomponent condensation for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives has been reported. nih.gov This reaction involves the condensation of malononitrile, hydrogen sulfide, various aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. nih.gov Although this specific MCR leads to the isomeric cyclopenta[b]pyridine system and does not directly yield a C5-amine, it demonstrates the feasibility of using MCRs to construct the core framework.

Another example involves an isocyanide-based three-component reaction to rapidly construct a tricyclic tetrahydrocyclopenta rsc.orgresearchgate.netpyrrolo[2,3-b]pyridine system. avantorsciences.com This reaction proceeds without a catalyst by reacting alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines. avantorsciences.com While structurally more complex, this methodology showcases the power of isocyanide-based MCRs in building fused pyridine ring systems. Adapting such strategies to simpler cyclopentane-based starting materials could potentially lead to the direct formation of this compound.

Base-Mediated Cyclization Techniques

Base-mediated cyclization is a cornerstone of heterocyclic synthesis. A notable example that directly leads to the cyclopenta[c]pyridine core involves a Smiles-type rearrangement. In this approach, 2-[(1-alkyl(aryl)-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)oxy]acetamides, when treated with sodium ethoxide, can rearrange to yield 1-alkyl(aryl)-3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitriles. kenyon.edu This reaction provides a direct route to an aminated cyclopenta[c]pyridine system, where the amine is at the C3 position. This method is significant as it highlights a sophisticated intramolecular rearrangement under basic conditions to furnish the target heterocyclic system with an amino substituent. kenyon.edu

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry has introduced advanced techniques that can improve reaction efficiency, yield, and selectivity. These methods are applicable to the synthesis of the 6,7-dihydro-5H-cyclopenta[c]pyridine framework.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions. The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve product yields compared to conventional heating. researchgate.net For instance, the Bohlmann–Rahtz pyridine synthesis and the Hantzsch dihydropyridine synthesis can be effectively performed in a microwave flow reactor, allowing for continuous processing. acs.org Microwave heating has been shown to be the method of choice for promoting the 4-component Hantzsch reaction, which is scalable under these conditions. acs.org

While specific protocols for the microwave-assisted synthesis of this compound are not prominently featured in the literature, the general success of this technique for a wide range of pyridine and fused-pyridine syntheses suggests its potential applicability. kenyon.edursc.orgrsc.org Microwave-assisted multicomponent reactions, in particular, are a powerful strategy for rapidly generating libraries of complex heterocyclic compounds. kenyon.edu

Reaction TypeHeating MethodReaction TimeYieldReference
Bis-pyrimidine synthesisConventional6-15 h~75-85% researchgate.net
Bis-pyrimidine synthesisMicrowave10-15 min~90% researchgate.net
Bohlmann-Rahtz Pyridine SynthesisMicrowave (Flow)5 minGood acs.org
Hantzsch Dihydropyridine SynthesisMicrowave (Flow)N/A85% acs.org

Catalytic Methodologies in Cyclopenta[c]pyridine Ring Formation

Catalysis, particularly using transition metals, offers efficient and atom-economical routes to pyridine rings. Metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles are a powerful method for constructing the pyridine core. Iron-catalyzed systems have been specifically highlighted for their role in the synthesis of cyclopenta[c]pyridines.

Furthermore, manganese-catalyzed oxidation has been used to synthesize 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues from 2,3-cyclopentenopyridine precursors. researchgate.net This reaction uses Mn(OTf)₂ as a catalyst and t-BuOOH as an oxidant, proceeding with high yield and chemoselectivity in water. researchgate.net A subsequent reductive amination of the resulting ketone could provide a pathway to the desired amine.

A highly diastereoselective synthesis of the saturated octahydro-1H-cyclopenta[c]pyridine skeleton has been achieved via a Pd/Au-relay catalyzed reaction of a (Z)-1-iodo-1,6-diene and an alkyne. This process involves a sequence of intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization, demonstrating the power of relay catalysis in constructing complex fused rings with high stereocontrol.

Catalyst SystemReaction TypeProduct CoreReference
Iron-based[2+2+2] CycloadditionCyclopenta[c]pyridine
Mn(OTf)₂Oxidation6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one researchgate.net
Pd/Au-relaySequential CyclizationOctahydro-1H-cyclopenta[c]pyridine

Stereoselective Synthesis of Chiral this compound Analogues

The development of stereoselective methods is crucial for accessing enantiomerically pure compounds for applications in pharmacology and materials science. While specific methods for the asymmetric synthesis of this compound are not widely reported, strategies for related structures provide a foundation for potential approaches.

The aforementioned Pd/Au-relay catalyzed reaction to form octahydro-1H-cyclopenta[c]pyridine derivatives proceeds with excellent diastereoselectivity (>99.5:1), establishing key stereocenters in the saturated core. This indicates that catalytic methods can exert high levels of stereocontrol during the formation of the cyclopenta[c]pyridine skeleton.

Additionally, the synthesis of chiral bipyridine ligands incorporating a 5H-cyclopenta[2,1-b:3,4-b']dipyridine scaffold has been reported. nih.gov These atropochiral ligands have been successfully applied in copper-catalyzed asymmetric ring-opening reactions, showcasing that chiral elements can be incorporated into related cyclopenta-pyridine systems to induce asymmetry in subsequent transformations. nih.gov The synthesis of chiral cyclopentenones, which are key intermediates in asymmetric synthesis, has also been extensively reviewed and could serve as chiral starting materials for building the fused pyridine ring.

Chemical Reactivity and Transformation Mechanisms of 6,7 Dihydro 5h Cyclopenta C Pyridin 5 Amine

Reactivity of the Amine Functionality

Nucleophilic Substitution Reactions with Varied Electrophiles

No specific studies detailing the nucleophilic substitution reactions of 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-amine with various electrophiles were identified.

Condensation Reactions with Carbonyl Compounds for Imine/Enamine Formation

There is a lack of published research on the condensation reactions between this compound and carbonyl compounds to form corresponding imines or enamines.

Acylation and Alkylation at the Nitrogen Center

Specific examples and procedural details for the acylation or alkylation of the nitrogen atom in this compound are not described in the available literature.

Reductive Transformations of the Amine Group

Information regarding reductive transformations of the amine group of this specific compound is not present in the surveyed scientific databases.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

The reactivity of the pyridine ring within this compound towards aromatic substitution reactions is an area that also requires further investigation.

Nitration and Sulfonation Studies (Hypothetical Pathways)

Nitration: The nitration of aminopyridines is a well-studied electrophilic aromatic substitution. The amino group is a strong activating group and is ortho-, para-directing. However, under the strongly acidic conditions typically used for nitration (a mixture of nitric acid and sulfuric acid), the pyridine nitrogen and the exocyclic amino group will be protonated. This protonation deactivates the ring towards electrophilic attack.

A plausible pathway for the nitration of this compound would likely proceed under less harsh conditions to avoid extensive protonation, or the amino group could be protected, for example, as an amide. If the reaction were to proceed, the substitution pattern would be governed by the directing effects of the amino group and the fused cyclopentane (B165970) ring. The amino group at the 5-position would strongly direct incoming electrophiles to the 4- and 6-positions of the pyridine ring. However, the 6-position is part of the fused ring system. Therefore, the most likely position for nitration would be the C4 position.

Sulfonation: Similar to nitration, sulfonation is an electrophilic aromatic substitution that is typically carried out using fuming sulfuric acid. The same challenges of ring deactivation due to protonation under strongly acidic conditions would apply. A hypothetical sulfonation of this compound would also be expected to occur at the C4 position, guided by the directing effect of the amino group. The reversibility of sulfonation could also be a factor in the product distribution.

A summary of the hypothetical electrophilic substitution reactions is presented in the table below.

ReactionReagentsProbable Position of SubstitutionProduct
NitrationHNO₃, H₂SO₄C44-Nitro-6,7-dihydro-5H-cyclopenta[c]pyridin-5-amine
SulfonationSO₃, H₂SO₄C45-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-sulfonic acid

Directed Ortho-Metalation Strategies for Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the case of this compound, the amino group can act as a directed metalation group (DMG), but it typically requires protection to be effective.

A common strategy involves the conversion of the amino group to a pivaloyl amide. This bulky protecting group not only prevents N-deprotonation but also effectively directs the metalating agent, typically an organolithium reagent like n-butyllithium or sec-butyllithium, to the adjacent ortho position. For this compound, this would be the C4 position of the pyridine ring.

The resulting lithiated intermediate is a versatile nucleophile that can react with a wide range of electrophiles, allowing for the introduction of various functional groups at the C4 position with high regioselectivity.

Table of Potential Functionalizations via Directed Ortho-Metalation:

ElectrophileFunctional Group IntroducedProduct
CO₂Carboxylic Acid5-(Pivaloylamino)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid
DMFAldehyde5-(Pivaloylamino)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde
I₂Iodine4-Iodo-5-(pivaloylamino)-6,7-dihydro-5H-cyclopenta[c]pyridine
(CH₃)₃SiClTrimethylsilyl4-(Trimethylsilyl)-5-(pivaloylamino)-6,7-dihydro-5H-cyclopenta[c]pyridine

Reactions Involving the Cyclopentane Moiety

Oxidation Reactions and Selective Functionalization

The cyclopentane portion of this compound is susceptible to oxidation, particularly at the positions adjacent to the pyridine ring (C5 and C7), which are benzylic-like.

Studies on the related compound, 2,3-cyclopentenopyridine, have shown that manganese-catalyzed oxidation can selectively introduce a carbonyl group at the benzylic position to form 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. rsc.orgrsc.org A similar strategy could hypothetically be applied to a protected derivative of this compound to achieve selective oxidation at the C7 position. The amino group at C5 would likely need to be protected to prevent oxidation.

The selective functionalization of the cyclopentane moiety allows for the introduction of further complexity into the molecular scaffold.

Catalytic Hydrogenation of Double Bonds and Ring Systems

Catalytic hydrogenation is a common method for the reduction of aromatic rings and double bonds. In the case of this compound, the pyridine ring can be hydrogenated to the corresponding piperidine (B6355638) derivative under various catalytic conditions.

Commonly used catalysts for pyridine hydrogenation include platinum, palladium, and rhodium on a carbon support. The reaction typically requires high pressures of hydrogen gas and may be carried out in acidic media to facilitate the reduction of the electron-deficient pyridine ring. The specific conditions can influence the stereochemistry of the resulting piperidine ring. If any double bonds were present in the cyclopentane ring of a precursor molecule, these would also likely be reduced under the same conditions.

Table of Potential Hydrogenation Products:

CatalystConditionsProduct
PtO₂H₂, Acetic Acid5-Aminodecahydropyrido[3,4-c]pyridine
Pd/CH₂, High Pressure5-Aminodecahydropyrido[3,4-c]pyridine
Rh/CH₂, High Pressure5-Aminodecahydropyrido[3,4-c]pyridine

Cycloaddition Reactions (e.g., [4+2] Cycloadditions of Methylidene Derivatives)

Hypothetically, the introduction of an exocyclic double bond (a methylidene group) at the C6 position of the cyclopentane ring would create a diene system that could participate in [4+2] cycloaddition reactions (Diels-Alder reactions). The reactivity of such a system would depend on the electronic nature of the dienophile.

The pyridine ring would influence the electronics of the diene system. This strategy could be a powerful tool for the construction of more complex polycyclic systems fused to the 6,7-Dihydro-5H-cyclopenta[c]pyridine core. The Diels-Alder reaction is known for its high degree of stereocontrol, which would be beneficial in the synthesis of complex target molecules.

Rearrangement Processes and Mechanistic Investigations

The 6,7-Dihydro-5H-cyclopenta[c]pyridine scaffold can undergo various rearrangement reactions, often driven by the electronic properties of the pyridine ring and its substituents.

One notable example is the Smiles-type rearrangement, which has been observed in derivatives of 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitriles. researchgate.net This intramolecular nucleophilic aromatic substitution involves the migration of an aryl group. In the context of this compound, a suitably substituted derivative could potentially undergo a similar rearrangement, leading to a significant structural reorganization. The mechanism of the Smiles rearrangement involves a spirocyclic intermediate (a Meisenheimer complex).

Other potential rearrangements could involve pyridyne intermediates, especially if the pyridine ring is substituted with a good leaving group. Such rearrangements can lead to the migration of the amino group to a different position on the pyridine ring. The specific reaction pathway and the resulting products would be highly dependent on the substitution pattern and the reaction conditions.

Acid/Base-Mediated Wagner-Meerwein Shifts in Related Compounds

The Wagner-Meerwein rearrangement is a well-established class of carbocation 1,2-rearrangement reactions. wikipedia.org In these reactions, a hydrogen, alkyl, or aryl group migrates from one carbon atom to an adjacent, electron-deficient carbon (a carbocation). wikipedia.org The primary driving force for this molecular shift is the formation of a more stable carbocation intermediate. youtube.com For instance, a secondary carbocation will readily rearrange to a more stable tertiary or resonance-stabilized carbocation if the molecular structure allows. youtube.comslideshare.net This rearrangement is a fundamental process in organic chemistry, frequently observed in natural product synthesis and in the chemistry of bicyclic systems like terpenes. wikipedia.orgresearchgate.net

While direct evidence for Wagner-Meerwein shifts in this compound is not extensively documented in readily available literature, the potential for such rearrangements can be inferred from its structure under specific, typically acidic, conditions. The reaction would necessitate the formation of a carbocation on the cyclopentane ring. One plausible pathway would involve the protonation of the C5-amine group under strong acidic conditions, converting the amino group (-NH2) into a good leaving group (-NH3+). Subsequent departure of ammonia (B1221849) would generate a secondary carbocation at the C5 position.

Table 1: Hypothetical Wagner-Meerwein Rearrangement Steps

Step Description Intermediate
1. Protonation The amine group at C5 is protonated by a strong acid (H-A). A protonated amine (-NH3+) is formed.
2. Carbocation Formation The protonated amine leaves as ammonia (NH3), generating a secondary carbocation at C5. A C5 secondary carbocation.
3. 1,2-Hydride Shift A hydrogen atom from the adjacent C6 carbon migrates with its electron pair to the C5 carbocation. A transition state leading to a new carbocation at C6.

| 4. Product Formation | The newly formed carbocation at C6 can be trapped by a nucleophile or lose a proton to form an alkene. | A rearranged product. |

The feasibility of this rearrangement hinges on the stability of the intermediate carbocations and the reaction conditions. youtube.com The stability is generally in the order of tertiary > secondary > primary. youtube.com In cyclic systems, ring strain can also be a significant factor influencing the rearrangement pathway. youtube.comslideshare.net

Smiles-type Rearrangements in Derivative Synthesis

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction (SNAr) used in the synthesis of heterocyclic compounds. publish.csiro.auwikipedia.org The general form of the reaction involves a nucleophilic group (Y) within a side chain attacking an activated aromatic ring, displacing a leaving group (X) that is part of the same molecule. wikipedia.org For the reaction to proceed, the aromatic ring typically needs to be activated by an electron-withdrawing group, often positioned ortho or para to the site of substitution. wikipedia.org

This rearrangement is particularly relevant to the synthesis of derivatives of pyridine-containing compounds. publish.csiro.auresearchgate.net Theoretical studies on S-N type Smiles rearrangements on pyridine rings have elucidated a two-step mechanism: an initial intramolecular nucleophilic substitution at the ipso-position, followed by a ring-closure step. publish.csiro.auresearchgate.net These studies confirm that the reaction is often kinetically feasible and thermodynamically favorable under mild conditions. publish.csiro.auresearchgate.net

In the context of synthesizing derivatives related to this compound, a Smiles-like rearrangement has been utilized as a key synthetic strategy. Research has shown that related structures can undergo this transformation to yield novel fused heterocyclic systems. For example, a method for the synthesis of 1-alkyl(aryl)-3-amino-4-cyano-5,6,7,8-tetrahydroisoquinolines involves an unexpected Smiles-like rearrangement. researchgate.net This demonstrates the utility of this rearrangement in creating structural diversity within fused pyridine systems.

The mechanism generally proceeds through a spirocyclic, Meisenheimer-like intermediate. The key steps are illustrated in the table below, using a generic substrate to represent the core process applicable to pyridine derivatives.

Table 2: General Mechanism of a Smiles Rearrangement

Step Description Intermediate
1. Deprotonation A base removes a proton from the nucleophilic group (e.g., -OH, -NHR, -SH) in the side chain, activating it. Anionic nucleophile is generated.
2. Intramolecular Attack The activated nucleophile attacks the ipso-carbon of the activated pyridine ring, forming a spirocyclic intermediate. Meisenheimer complex (spiro intermediate).
3. Ring Opening The C-X bond cleaves, leading to the opening of the spiro intermediate and formation of the rearranged product. The leaving group is now part of the side chain.

| 4. Protonation | A final protonation step yields the stable, rearranged product. | Final rearranged heterocyclic product. |

This rearrangement has been successfully applied in the synthesis of various pyridine-fused heterocycles, including thiazinone-fused pyridines and diazaphenothiazines, highlighting its importance in medicinal and materials chemistry. publish.csiro.aunih.gov

Derivatization and Structural Modification of 6,7 Dihydro 5h Cyclopenta C Pyridin 5 Amine

Synthesis of Substituted 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-amine Derivatives

The functionalization of the 6,7-dihydro-5H-cyclopenta[c]pyridine skeleton is achieved through various synthetic strategies, enabling the introduction of a wide range of substituents. These modifications are crucial for exploring structure-activity relationships and developing new chemical entities.

Incorporation of Halogen Atoms at Specific Positions

The introduction of halogen atoms onto the cyclopenta[c]pyridine ring system is a valuable strategy for creating intermediates for further cross-coupling reactions or for modulating electronic properties. However, a review of available scientific literature did not yield specific documented methods for the direct halogenation of the this compound core.

Functionalization with Alkoxy, Aryl, and Heteroaryl Moieties

The incorporation of aryl and alkyl groups into the cyclopenta[c]pyridine structure can be achieved during the formation of the heterocyclic core itself. One notable method involves a palladium-catalyzed reaction between 2,5-disubstituted pyrroles and 1,4-dibromo-1,3-butadienes. This reaction proceeds via a unique pyrrole-ring one-carbon expansion.

The process is catalyzed by palladium in conjunction with a cyclopentadiene-phosphine ligand (L1), leading to the formation of cyclopenta[c]pyridine derivatives in high yields. A key feature of this transformation is the insertion of a terminal carbon from the butadiene skeleton into a C=C double bond of the pyrrole (B145914) ring, which facilitates the ring expansion. This is accompanied by a 1,2-shift of an existing alkyl or aryl substituent on the butadiene. This method provides a direct route to aryl-substituted cyclopenta[c]pyridines.

While direct O-alkylation of the target amine compound is not detailed, related synthetic pathways for analogous structures have involved the O-alkylation of 3-oxo derivatives of cyclopenta[c]pyridine as an intermediate step toward more complex fused systems.

Reaction TypeStarting MaterialsReagents/CatalystsProduct Description
Ring Expansion / Arylation2,5-Disubstituted Pyrroles, 1,4-Dibromo-1,3-butadienesPalladium catalyst, Cyclopentadiene-phosphine ligand (L1)Aryl- or Alkyl-substituted Cyclopenta[c]pyridine derivatives

Preparation of Carbonitrile-Containing Analogues

The synthesis of carbonitrile-containing analogues of the cyclopenta[c]pyridine system has been successfully demonstrated, yielding compounds such as 1-alkyl(aryl)-3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitriles. These derivatives are not isomers of the primary subject but are important structural analogues.

A key synthetic route involves a Smiles-type rearrangement starting from 2-[(1-alkyl(aryl)-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)oxy]acetamides. When these acetamide (B32628) precursors are treated with sodium ethoxide, they can undergo an intramolecular cyclization. This reaction can proceed via two different pathways: the expected formation of a fused furo[2,3-b]pyridine (B1315467) system or an unexpected Smiles-like rearrangement that results in the formation of 3-amino-4-cyano cyclopenta[c]pyridine derivatives. The specific outcome is dependent on the structure of the starting acetamide. This rearrangement provides a novel method for accessing these specific carbonitrile-containing analogues.

Starting MaterialReagentKey TransformationProduct
2-[(1-Alkyl(aryl)-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)oxy]acetamideSodium ethoxideSmiles-type Rearrangement1-Alkyl(aryl)-3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

Synthesis of Pyrazole (B372694) and Pyrimidine (B1678525) Fused Derivatives

Fused pyrazoles and pyrimidines are significant classes of N-heterocycles with a broad range of applications in medicinal chemistry and materials science, often due to their structural analogy to purines. chim.it The synthesis of these fused systems typically involves classical cyclocondensation reactions. chim.it For instance, pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines are often prepared using 5-aminopyrazoles as key building blocks. chim.itnih.gov Similarly, a variety of synthetic methods, such as the Biginelli reaction, are employed for creating diverse pyrimidine derivatives, which can then be used to construct fused heterocyclic compounds. nih.govresearchgate.net

Despite the importance of these fused systems, specific synthetic routes for the direct fusion of a pyrazole or pyrimidine ring onto the 6,7-dihydro-5H-cyclopenta[c]pyridine core were not identified in the reviewed literature.

Formation of Pyrrolo-Fused Cyclopenta[c]pyridine Derivatives

The synthesis of pyrrolo-fused heterocyclic systems is an active area of research. While methods for directly fusing a pyrrole ring to the this compound core are not explicitly detailed, related chemistry provides insight into constructing such complex scaffolds.

One relevant approach is the previously mentioned synthesis of the cyclopenta[c]pyridine core itself from 2,5-disubstituted pyrroles. This palladium-catalyzed ring expansion effectively builds the cyclopentane (B165970) and pyridine (B92270) portions onto a pre-existing pyrrole ring, representing a convergent strategy for creating complex, fused architectures.

Another relevant area of study involves the structural isomer, pyrrolo[3,4-c]pyridine. This system, which features a pyrrole ring fused to a pyridine nucleus, has been investigated for a broad spectrum of pharmacological properties. The development of synthetic routes to access pyrrolo[3,4-c]pyridine derivatives underscores the chemical interest in this family of fused aza-heterocycles.

Exploration of Structural Isomers and Analogues

The constitutional isomers of the dihydro-cyclopenta-pyridine system represent a diverse set of chemical entities, with the position of the nitrogen atom in the pyridine ring and the fusion pattern of the cyclopentane ring defining their unique structures and reactivity. The most extensively studied isomer is the 6,7-dihydro-5H-cyclopenta[b]pyridine system.

A significant body of research exists for the synthesis and derivatization of the cyclopenta[b]pyridine core. nih.govacs.orgrsc.org Methodologies include manganese-catalyzed oxidation to produce ketone analogues (6,7-dihydro-5H-cyclopenta[b]pyridin-5-one) and multicomponent condensation reactions to yield highly substituted derivatives. researchgate.netrsc.org For example, functionalized 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives have been synthesized through the cyclocondensation of 2,5-diarylidenecyclopentanone and propanedinitrile using sodium alkoxide. nih.govacs.org The extensive literature on the cyclopenta[b]pyridine isomer highlights the distinct and less explored chemistry of the cyclopenta[c]pyridine scaffold.

Comparative Synthesis of Cyclopenta[b]pyridine and Cyclopenta[d]pyrimidine Systems

The synthesis of cyclopentane-fused pyridine and pyrimidine scaffolds involves a variety of chemical strategies, reflecting the broad interest in these bicyclic systems. The approaches to the isomeric cyclopenta[b]pyridine and cyclopenta[d]pyrimidine cores highlight different methodologies in heterocyclic chemistry.

Cyclopenta[b]pyridine Systems:

Multiple effective routes have been developed for the synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine skeleton. These methods often build the pyridine ring onto a pre-existing cyclopentane structure.

Cyclocondensation Reactions: A facile and efficient method involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile using a sodium alkoxide solution. This approach yields highly functionalized 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles in high purity without the need for chromatographic separation. nih.gov

Manganese-Catalyzed Oxidation: Direct oxidation of 2,3-cyclopentenopyridine analogues provides a pathway to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives. This reaction uses Manganese(II) trifluoromethanesulfonate (B1224126) (Mn(OTf)₂) as a catalyst and tert-Butyl hydroperoxide (t-BuOOH) as an oxidant, proceeding with high yield and chemoselectivity in water. rsc.org

Multicomponent Condensation: A novel multicomponent reaction involving malononitrile, hydrogen sulfide, various aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of diverse 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. researchgate.net

Cyclopenta[d]pyrimidine Systems:

The construction of the 6,7-dihydro-5H-cyclopenta[d]pyrimidine ring system often starts from a functionalized cyclopentane ring, onto which the pyrimidine ring is fused.

From 2-Amino-1-cyclopentene-1-carbonitrile: A key intermediate, 2-amino-1-cyclopentene-1-carbonitrile, can be used to construct the fused pyrimidine ring. For instance, reaction with an amidine in the presence of a base like potassium tert-butoxide can yield 2,4-substituted-6,7-dihydro-5H-cyclopenta[d]pyrimidines. google.com This intermediate can be prepared from 2-oxocyclopentanecarbonitrile. The subsequent treatment of the resulting 4-hydroxy derivative with phosphoryl chloride can yield the 4-chloro derivative, which can be further converted to the 4-amino derivative. google.com

Thio-Derivatization: 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione have been synthesized by reacting a thiol with an alkyl halide in the presence of potassium carbonate. nih.gov This demonstrates a method for functionalizing the cyclopentane portion of the fused ring system.

The following table summarizes and compares the synthetic approaches for these two isomeric systems.

FeatureCyclopenta[b]pyridine SynthesisCyclopenta[d]pyrimidine Synthesis
General Strategy Typically involves forming the pyridine ring onto a cyclopentane precursor.Often involves building the pyrimidine ring from a functionalized cyclopentane.
Key Reactions Cyclocondensation, Catalytic Oxidation, Multicomponent Reactions. nih.govrsc.orgresearchgate.netCondensation with amidines, Nucleophilic substitution. google.com
Common Starting Materials 2,5-Diarylidenecyclopentanones, 2,3-Cyclopentenopyridines. nih.govrsc.org2-Oxocyclopentanecarbonitrile, Functionalized cyclopentanes. google.com
Key Intermediates Not always isolated.2-Amino-1-cyclopentene-1-carbonitrile. google.com

Studies on Substituted Cyclopenta[c]pyridin-5-ols and their Conversions

The functionalization of the 6,7-dihydro-5H-cyclopenta[c]pyridine core at the 5-position is crucial for creating derivatives such as the target compound, this compound. This process typically involves the synthesis and subsequent conversion of a ketone precursor, 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one. myskinrecipes.com

The conversion of this ketone to the desired amine can be achieved through a two-step process involving the corresponding alcohol intermediate:

Reduction to Cyclopenta[c]pyridin-5-ol: The ketone, 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one, can be reduced to the secondary alcohol, 6,7-dihydro-5H-cyclopenta[c]pyridin-5-ol. This is a standard transformation in organic synthesis, commonly achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent depends on the presence of other functional groups in the molecule.

Conversion of the Alcohol to the Amine: The intermediate alcohol can then be converted into the target 5-amino derivative. Several methods are available for this transformation:

Reductive Amination: While typically a conversion from a ketone, a two-step variant can proceed through the alcohol. The alcohol can be oxidized back to the ketone in situ or in a separate step, followed by reaction with ammonia (B1221849) or an ammonia equivalent in the presence of a reducing agent (e.g., sodium cyanoborohydride).

Nucleophilic Substitution: The hydroxyl group of the alcohol can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. Subsequent reaction with an amine source, like ammonia or an azide (B81097) followed by reduction, yields the desired this compound.

This synthetic pathway provides a reliable method for accessing the 5-amino substituted core structure, which serves as a versatile building block for further derivatization.

Stereoisomeric Derivatization and Conformational Analysis

The three-dimensional structure of the 6,7-dihydro-5H-cyclopenta[c]pyridine scaffold allows for the existence of stereoisomers, particularly when substituents are introduced on the cyclopentane ring. The development of stereoselective syntheses and the analysis of the conformational preferences of these derivatives are key areas of research.

A notable example of stereoisomeric derivatization is the compound [(7R)-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl(hydroxy)methylene]bis(phosphonic acid). nih.gov In this molecule, the substituent at the 7-position creates a chiral center, leading to the specific (R)-enantiomer. The synthesis of such enantiomerically pure compounds requires stereoselective methods, which may involve the use of chiral catalysts, chiral auxiliaries, or the resolution of a racemic mixture.

The conformational analysis of these fused bicyclic systems is essential for understanding their interaction with biological targets. The cyclopentane ring in the 6,7-dihydro-5H-cyclopenta[c]pyridine system is not planar and can adopt various puckered conformations, such as the envelope or twist forms. The specific conformation adopted can be influenced by the substitution pattern on the ring and the nature of the fusion to the pyridine ring. While detailed conformational studies on the cyclopenta[c]pyridine system are not widely published, analyses of related structures, such as aromatic diamide (B1670390) diesters, utilize techniques like X-ray crystallography and computational calculations to determine solid-state and minimized structures, providing insight into molecular shape and intermolecular interactions. mdpi.com Such studies are critical for structure-based drug design, where the precise three-dimensional arrangement of functional groups determines biological activity.

Development of Libraries and Screening Sets for Research Purposes

The 6,7-dihydro-5H-cyclopenta[c]pyridine core is a valuable scaffold for the development of compound libraries for high-throughput screening. Its rigid, bicyclic structure provides a well-defined three-dimensional framework upon which diverse functional groups can be placed, allowing for the systematic exploration of chemical space.

The creation of screening libraries based on this scaffold involves several key steps:

Scaffold Synthesis: Efficient and robust synthesis of the core 6,7-dihydro-5H-cyclopenta[c]pyridine structure, often with "handles" for further functionalization (like the 5-amino group), is the first requirement.

Derivatization: A diverse range of building blocks (e.g., carboxylic acids, aldehydes, sulfonyl chlorides) are then reacted with the scaffold's functional groups to generate a library of related compounds. This can be achieved through techniques like parallel synthesis to rapidly produce a large number of derivatives.

Purification and Characterization: Each compound in the library must be purified and its identity confirmed to ensure the quality of the screening set.

Screening: The library is then screened against biological targets to identify "hits"—compounds that exhibit a desired activity.

The value of this approach is demonstrated by the wide variety of derivatives of related fused pyridine systems that have been synthesized and investigated for different applications, from materials science to medicinal chemistry. nih.gov The structural rigidity and chemical tractability of the cyclopenta-pyridine framework make it an attractive starting point for generating novel molecules for discovery research.

Computational and Theoretical Investigations of 6,7 Dihydro 5h Cyclopenta C Pyridin 5 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These computational methods can provide insights into molecular geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-amine, DFT studies would be instrumental in determining its most stable three-dimensional conformation. By calculating the molecule's energy at various geometries, the global minimum on the potential energy surface can be identified, corresponding to the most stable structure. Key parameters such as bond lengths, bond angles, and dihedral angles would be optimized. This information is crucial for understanding the molecule's physical and chemical behavior.

No specific DFT studies on the molecular geometry and stability of this compound have been found in the reviewed literature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations can also predict spectroscopic parameters. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms of this compound would be valuable. These predicted spectra can be compared with experimental data to confirm the molecule's structure. Discrepancies between theoretical and experimental values can often highlight interesting electronic or conformational effects.

There are no available studies in the literature that report the prediction of spectroscopic parameters for this compound.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more likely to be reactive.

A Frontier Molecular Orbital (FMO) analysis for this compound has not been reported in the available scientific literature.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful tools in medicinal chemistry for predicting how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Ligand-Target Interaction Profiling for Mechanistic Insights (e.g., protein binding studies)

Molecular docking simulations could be employed to predict the binding orientation and affinity of this compound within the active site of a target protein. These studies would provide insights into the potential intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. This information is critical for understanding the potential mechanism of action if this compound were to be investigated as a therapeutic agent.

No ligand-target interaction profiling or protein binding studies involving this compound have been published.

Allosteric Binding Site Analysis in Receptor-Ligand Systems

In addition to binding at the primary active site (orthosteric site), some ligands can bind to other sites on a receptor, known as allosteric sites. Binding at an allosteric site can modulate the receptor's activity. Computational methods can be used to identify potential allosteric binding sites on a target protein and to simulate the binding of this compound to these sites.

There is no information available regarding allosteric binding site analysis for this compound in receptor-ligand systems.

Conformational Landscape Exploration and Energy Minima

There is no available research data regarding the conformational landscape or the identification of energy minima for this compound. Such studies would typically involve quantum mechanical calculations to identify stable three-dimensional arrangements of the molecule and their relative energies.

Dynamics and Adsorption Studies

No studies detailing the dynamics or adsorption properties of this compound were found.

Monte Carlo Simulations for Surface Adsorption Mechanisms

There are no published Monte Carlo simulations investigating the surface adsorption mechanisms of this compound. These simulations would be valuable for understanding how the molecule interacts with various material surfaces.

Adsorption Isotherm Modeling (e.g., Langmuir Isotherm) for Material Interactions

No data from adsorption isotherm modeling, such as the Langmuir isotherm, is available for the interaction of this compound with materials. This type of modeling is crucial for quantifying the adsorption behavior of a compound on a surface.

Mechanistic Studies in Chemical and Biological Systems Non Clinical Focus

Mechanistic Characterization of Reaction Pathways

The synthesis of the 6,7-dihydro-5H-cyclopenta[c]pyridine core and its derivatives involves intricate reaction mechanisms. Understanding these pathways is crucial for optimizing synthetic routes and exploring the compound's reactivity.

Investigation of Reaction Kinetics and Thermodynamics for Synthetic Steps

Detailed experimental kinetic and thermodynamic data for the synthesis of 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-amine are not extensively available in the public domain. However, a qualitative understanding can be derived from the fundamental properties of its constituent rings: pyridine (B92270) and cyclopentane (B165970).

The formation of the fused bicyclic system from acyclic precursors involves a significant decrease in entropy due to the loss of translational and rotational degrees of freedom. For the reaction to be thermodynamically favorable (i.e., have a negative Gibbs free energy change, ΔG), it must be driven by a sufficiently negative enthalpy change (ΔH), which is associated with bond formation and stabilization through aromaticity and ring strain considerations.

The pyridine ring itself possesses significant resonance energy, contributing to its thermodynamic stability. The hydrogenation of pyridine to piperidine (B6355638), a related process to the formation of the dihydropyridine (B1217469) component, has an enthalpy change of approximately -193.8 kJ/mol, which is slightly less than that of benzene (B151609) hydrogenation. This indicates the energetic favorability of saturating the pyridine ring, although the specific thermodynamics would be influenced by the fused cyclopentane ring.

Kinetic studies of related pyridine reactions, such as the reaction of pyridine derivatives with hydroxyl radicals, have been conducted. These studies provide insights into the reactivity of the pyridine ring, which is a key factor in the kinetics of synthetic steps. The rate of reaction is influenced by the nature and position of substituents on the ring. For the synthesis of this compound, the reaction kinetics would be governed by the activation energy of the rate-determining step, which could be the initial nucleophilic attack or a subsequent cyclization step.

The table below summarizes some relevant thermodynamic properties of the parent pyridine and cyclopentane molecules, which form the core of the target compound.

PropertyPyridineCyclopentane
Formula C5H5NC5H10
Molecular Weight 79.10 g/mol 70.13 g/mol
Standard Enthalpy of Formation (gas) 140.4 kJ/mol-76.5 kJ/mol
Standard Molar Entropy (gas) 276.9 J/mol·K292.8 J/mol·K
Resonance Energy ~117 kJ/molN/A

Elucidation of Catalytic Cycles and Intermediates

Catalysis plays a pivotal role in the efficient synthesis of heterocyclic compounds, including the cyclopenta[c]pyridine scaffold. While a specific catalytic cycle for the direct synthesis of this compound is not detailed in the available literature, mechanisms for the formation of related structures provide valuable insights.

Manganese-Catalyzed Oxidation:

One relevant catalytic process is the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. acs.org This reaction utilizes Mn(OTf)2 as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant. acs.org A plausible catalytic cycle for this type of transformation is depicted below:

Activation of the Catalyst: The Mn(II) catalyst is first activated by the oxidant, potentially forming a higher-valent manganese-oxo or manganese-peroxo species.

Hydrogen Atom Abstraction: This active manganese species then abstracts a hydrogen atom from the methylene (B1212753) group (CH2) adjacent to the pyridine ring, generating a radical intermediate.

Oxygen Rebound: The radical intermediate undergoes an "oxygen rebound" step, where an oxygen atom is transferred from the manganese complex to the substrate radical, forming the oxidized product.

Catalyst Regeneration: The catalyst is regenerated to its initial Mn(II) state, completing the catalytic cycle.

Sodium Alkoxide-Catalyzed Cyclocondensation:

Another illustrative mechanism is the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives through a cyclocondensation reaction. acs.org In this process, a sodium alkoxide (e.g., sodium ethoxide) acts as both a reagent and a catalyst. acs.org The proposed mechanism involves the following key intermediates:

Michael Addition: The reaction initiates with a Michael addition of a nucleophile (e.g., propanedinitrile) to an α,β-unsaturated cycloketone, forming an adduct (Intermediate A). acs.org

Nucleophilic Attack: The alkoxide anion then facilitates a nucleophilic attack, leading to the formation of a new intermediate (Intermediate B). acs.org

Cyclization and Aromatization: Subsequent intramolecular reactions lead to the cyclization and eventual aromatization to form the final cyclopenta[b]pyridine product. acs.org

These examples highlight the types of catalytic cycles and intermediates that are likely involved in the synthesis of the 6,7-dihydro-5H-cyclopenta[c]pyridine core.

Understanding Rearrangement Mechanisms (e.g., Smiles rearrangement)

Rearrangement reactions offer powerful strategies for the synthesis of complex molecules from simpler precursors. The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has been investigated for the synthesis of 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine derivatives.

In a relevant study, 2-[(1-alkyl(aryl)-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)oxy]acetamides undergo a Smiles-type rearrangement in the presence of a base like sodium ethoxide. This reaction can lead to the formation of 1-alkyl(aryl)-3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitriles.

The general mechanism of the Smiles rearrangement in this context can be outlined as follows:

Deprotonation: The reaction is initiated by the deprotonation of the amide nitrogen by the base, generating a nucleophilic amide anion.

Intramolecular Nucleophilic Attack: The newly formed anion then performs an intramolecular nucleophilic attack on the ipso-carbon of the pyridine ring (the carbon atom attached to the oxygen of the ether linkage). This step is facilitated by the presence of an electron-withdrawing group (in this case, the cyano group) on the pyridine ring, which activates it towards nucleophilic attack.

Formation of a Meisenheimer-like Intermediate: This attack leads to the formation of a five-membered spirocyclic intermediate, often referred to as a Meisenheimer-like complex.

Ring Opening: The intermediate then collapses through the cleavage of the carbon-oxygen bond of the original ether linkage, leading to the rearranged product where the amino group is now directly attached to the pyridine ring.

This rearrangement provides a novel and efficient route to introduce an amino group at the 3-position of the 6,7-dihydro-5H-cyclopenta[c]pyridine scaffold. The success and rate of the rearrangement are influenced by the electronic nature of the substituents on the pyridine ring.

Biochemical Target Engagement and Mechanistic Exploration

While comprehensive biochemical studies on this compound are limited, the cyclopenta[c]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, suggesting its potential to interact with various biological targets.

Studies on Enzyme Inhibition Mechanisms (e.g., specific enzyme inhibition without therapeutic claims)

There is a lack of direct studies detailing the specific enzyme inhibition mechanisms of this compound. However, the broader class of pyridine-containing heterocycles is well-represented among enzyme inhibitors, particularly kinase inhibitors.

Kinases are a large family of enzymes that play crucial roles in cellular signaling by catalyzing the transfer of a phosphate (B84403) group from ATP to a substrate. Many kinase inhibitors are designed to be ATP-competitive, meaning they bind to the ATP-binding pocket of the enzyme. The pyridine ring, with its nitrogen atom capable of forming hydrogen bonds, is a common feature in such inhibitors.

For instance, pyrazolopyridine derivatives have been identified as inhibitors of various kinases. nih.gov The pyrazolopyridine core can act as a bioisostere of adenine, the nitrogenous base in ATP, allowing it to bind to the hinge region of the kinase's ATP-binding site. nih.gov The specific interactions, such as hydrogen bonds between the pyridine nitrogen and key amino acid residues in the hinge region, are critical for the inhibitory activity. nih.gov

While this compound itself has not been characterized as a kinase inhibitor, its structural features suggest that it could serve as a scaffold for the design of such inhibitors. The amino group at the 5-position could be functionalized to introduce moieties that interact with other regions of the ATP-binding pocket, potentially leading to potent and selective kinase inhibition. The mechanism of such inhibition would likely involve competitive binding with ATP, thereby preventing the phosphorylation of the kinase's substrate.

Advanced Analytical Techniques for Mechanistic and Structural Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamics.

¹H and ¹³C NMR for Structural Assignment and Conformational Studies

¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for determining the carbon-hydrogen framework of a molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons on the cyclopentane (B165970) ring. The chemical shifts (δ) of the pyridine protons would indicate their electronic environment, while the signals for the cyclopentane ring protons, specifically those at C5, C6, and C7, would appear in the aliphatic region. The integration of these signals would correspond to the number of protons in each unique environment. Coupling constants (J-values) between adjacent protons would help establish their spatial relationships.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. The chemical shifts would differentiate between the sp²-hybridized carbons of the pyridine ring and the sp³-hybridized carbons of the cyclopentane ring. For instance, in related 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, the cyclic methylene (B1212753) (CH₂) carbons typically appear at approximately 27-29 ppm. nih.govsemanticscholar.orgacs.org

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are predicted values based on general principles and data from similar structures. Actual experimental values may vary.

Atom PositionNucleusPredicted Chemical Shift (ppm)Expected Multiplicity (¹H)
Pyridine CH¹H7.0 - 8.5d, s
C5-H (CH-NH₂)¹H~4.0 - 5.0t or m
C6-H₂¹H~2.0 - 3.0m
C7-H₂¹H~2.5 - 3.5m
NH₂¹HBroad singlets (br)
Pyridine C¹³C120 - 160N/A
C5 (C-NH₂)¹³C~50 - 60N/A
C6¹³C~25 - 35N/A
C7¹³C~30 - 40N/A

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and determining the complete molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other. For this compound, COSY would map the connectivity within the cyclopentane ring and any couplings involving the pyridine protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the ¹H signal to its corresponding ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is vital for establishing the connectivity across quaternary carbons and linking different fragments of the molecule, such as connecting the cyclopentane ring protons to the carbons of the pyridine ring.

Dynamic NMR for Conformational Exchange and Reaction Monitoring

Dynamic NMR (DNMR) is used to study time-dependent processes like conformational changes or chemical reactions. The cyclopentane ring in the molecule is not planar and can undergo conformational exchange, such as a "ring flip." At low temperatures, this process might be slow enough on the NMR timescale to observe distinct signals for axial and equatorial protons. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal. DNMR studies can determine the energy barriers for these conformational changes. core.ac.uk

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₈H₁₀N₂), the expected exact mass would be calculated. The experimentally determined mass from an HRMS instrument, such as an Orbitrap or TOF analyzer, would be compared to the calculated mass to confirm the elemental composition. For instance, HRMS data for a related compound, C₈H₈NO, showed a calculated [M+H]⁺ of 134.0606 and a found value of 134.0598, confirming its formula. rsc.org

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves breaking the molecule into smaller charged fragments. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the pyridine and cyclopentane-amine rings.

LC-MS for Purity Assessment and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a synthesized compound by separating it from any impurities or starting materials. It is also widely used to monitor the progress of a chemical reaction by tracking the disappearance of reactants and the appearance of the desired product over time. acs.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are essential for identifying the functional groups and understanding the electronic properties of this compound.

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific, published IR spectrum for this compound was not found in the reviewed literature, the expected characteristic absorption bands can be predicted based on its structure, which features a primary amine, a pyridine ring, and a saturated cyclopentane ring.

The key functional groups and their expected IR absorption regions are:

N-H Stretching: As a primary amine (-NH₂), the compound is expected to exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. One band corresponds to the symmetric stretching vibration, and the other to the asymmetric stretching vibration.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring typically appear at wavenumbers above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the cyclopentane ring are expected in the 2850-2960 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine ring are expected to produce a series of sharp bands in the fingerprint region, typically between 1400 cm⁻¹ and 1600 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group usually results in a broad absorption band around 1590-1650 cm⁻¹.

C-N Stretching: The C-N stretching vibration for aromatic amines typically appears in the 1250-1360 cm⁻¹ range.

For comparison, IR data for related, though more complex, derivatives of the isomeric 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold show characteristic peaks for aromatic C-H (3001-3067 cm⁻¹) and aliphatic C-H (2921-2989 cm⁻¹) stretches, as well as C=N absorptions around 1600 cm⁻¹. acs.org

Table 1: Predicted Infrared Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Primary AmineN-H Stretch (asymmetric & symmetric)3300 - 3500Medium
Primary AmineN-H Bend (scissoring)1590 - 1650Medium-Strong
Aromatic RingC-H Stretch3000 - 3100Medium-Weak
Aromatic RingC=C and C=N Stretch1400 - 1600Medium-Strong
AlkaneC-H Stretch2850 - 2960Strong
Aromatic AmineC-N Stretch1250 - 1360Medium

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The pyridine ring in this compound contains a conjugated system of π-electrons.

A strong absorption band resulting from a π → π* transition.

A weaker absorption band at a longer wavelength corresponding to an n → π* transition, involving the non-bonding electrons on the nitrogen atom.

The fusion of the cyclopentane ring is not expected to significantly alter the electronic transitions of the pyridine core, as it does not extend the conjugation. The position of the amine group on the cyclopentane ring may have a minor auxochromic effect. For the related parent scaffold, 6,7-dihydro-5H-cyclopenta[b]pyridine, a UV/Visible spectrum is noted as available in the NIST WebBook, indicating that such compounds are UV-active. nist.gov

X-ray Crystallography for Solid-State Structure Determination

A search of the published scientific literature and crystallographic databases did not yield any results for the single-crystal X-ray structure of this compound or its salts. Therefore, no experimental data on its solid-state conformation, crystal packing, or intermolecular interactions are currently available.

Chromatographic Methods for Purification and Analysis

Chromatography is an indispensable tool for the separation, purification, and analytical assessment of chemical compounds. Both high-performance liquid chromatography and flash column chromatography are crucial techniques in the handling of this compound.

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of pharmaceutical intermediates and active compounds. While specific, detailed HPLC methods for this compound are not published, chemical suppliers list HPLC as a technique used for quality control of this compound, confirming its utility. bldpharm.com A typical analysis would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.

Furthermore, the amine group at the 5-position of the cyclopentane ring creates a stereocenter, meaning the compound exists as a pair of enantiomers. Chiral HPLC is the primary technique for separating and quantifying these enantiomers. This is typically achieved using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. Although a specific chiral separation method for this compound has not been reported, the general approach is well-established for chiral amines.

Table 2: General HPLC Approaches for Analysis of this compound

Analysis TypeTypical Stationary PhaseTypical Mobile PhasePurpose
Purity AssessmentReversed-Phase (e.g., C18, C8)Acetonitrile/Water or Methanol/Water (with acid modifier like TFA)To determine the chemical purity and identify impurities.
Chiral SeparationChiral Stationary Phase (CSP) (e.g., polysaccharide-based)Hexane/Isopropanol or other non-polar/polar solvent mixturesTo separate the (R)- and (S)-enantiomers and determine enantiomeric excess (ee).

Flash column chromatography is a widely used technique for the preparative purification of organic compounds following synthesis. For a basic compound like an amine, special considerations are often required when using standard silica (B1680970) gel, which is acidic. The acidic nature of silica can lead to strong adsorption and poor separation (peak tailing) of basic analytes.

While a specific protocol for this compound is not available, general strategies for purifying amines are applicable. A common approach involves modifying the mobile phase by adding a small amount of a base, such as triethylamine (B128534) (~0.1-1%) or ammonium (B1175870) hydroxide, to a solvent system like ethyl acetate/hexanes or dichloromethane/methanol. This additive neutralizes the acidic sites on the silica gel, improving the elution and peak shape of the amine.

Alternatively, specialized stationary phases can be used. Amine-functionalized silica or basic alumina (B75360) are less acidic than standard silica and can provide better results for the purification of amines without the need for a basic modifier in the mobile phase. For the related ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, purification has been successfully achieved using flash column chromatography with an ethyl acetate/petroleum ether gradient. rsc.org This suggests that a similar solvent system, perhaps with the addition of methanol and a basic modifier, could be an effective starting point for the purification of the target amine.

Potential Non Therapeutic Applications and Advanced Material Science Contexts

Role as Building Blocks in Complex Organic Synthesis

The chemical architecture of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-amine, featuring a bicyclic system with a reactive amine group, makes it a valuable starting material for the synthesis of more complex molecules. Its structural isomers, such as those in the cyclopenta[b]pyridine series, are recognized as important organic intermediates in the agrochemical, pharmaceutical, and dyestuff industries.

Precursors for Other Heterocyclic Systems

The cyclopenta[c]pyridine core is a foundational structure for the elaboration of diverse and complex heterocyclic systems. Research has demonstrated the synthesis of fused furo[2,3-b]pyridines and cyclopenta[d]pyrazolo[3,4-b]pyridines, which are of interest due to the biological activities associated with pyrazolo[3,4-b]pyridine derivatives. researchgate.net In one study, derivatives of the cyclopenta[c]pyridine skeleton were utilized to construct these more complex fused systems. Specifically, 2-[(1-alkyl(aryl)-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)oxy]acetamides were shown to cyclize into 1-amino-5-alkyl(aryl)-7,8-dihydro-6H-cyclopenta[d]furo[2,3-b]pyridine-2-carboxamides and 1-alkyl(aryl)-3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitriles. researchgate.net This highlights the utility of the cyclopenta[c]pyridine framework as a scaffold for generating novel polycyclic heterocyclic compounds.

While the specific use of this compound as a direct precursor in these syntheses is not explicitly detailed in the available literature, its structure suggests a strong potential for analogous applications. The amine group can serve as a nucleophilic handle for further chemical transformations, enabling the construction of additional rings and the introduction of diverse functional groups.

Intermediates in the Synthesis of Agrochemicals and Specialty Chemicals

The broader class of pyridine (B92270) and fused pyridine derivatives is integral to the development of agrochemicals and specialty chemicals. researchgate.netrsc.org The structural motifs present in this compound are found in molecules with applications in these sectors. Although specific examples detailing the direct conversion of this compound into commercial agrochemicals or specialty chemicals are not prominent in the reviewed scientific literature, its potential as an intermediate is inferred from the established utility of related heterocyclic compounds. The synthesis of various functionalized pyridine derivatives is a testament to their importance in creating molecules with desired properties for industrial applications.

Applications in Materials Science

The unique electronic and structural characteristics of pyridine and its derivatives suggest their utility in various domains of materials science, from electronic materials to corrosion inhibitors.

Exploration of Electronic Properties in Advanced Materials

While direct studies on the electronic properties of this compound for advanced materials are not extensively documented, the electronic nature of the pyridine ring is of significant interest. Pyridine-containing compounds are known to exhibit specific electronic and photophysical properties that can be tuned by substitution. The investigation of related 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives has involved computational studies, such as Density Functional Theory (DFT), to correlate molecular structure with properties like corrosion inhibition efficiency. acs.org These studies often calculate electronic parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding a molecule's electronic behavior. Such computational approaches could be applied to this compound to predict its potential for applications in areas like organic electronics, where charge transport properties are crucial.

Mechanistic Studies of Adsorption for Corrosion Inhibition

Pyridine and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. qu.edu.qaresearchgate.net Their efficacy is attributed to the presence of the nitrogen atom, which has a lone pair of electrons that can coordinate with vacant d-orbitals of metal atoms on the surface. acs.org This interaction, along with the adsorption of the planar pyridine ring on the metal surface, forms a protective layer that impedes the corrosion process.

Detailed studies on derivatives of the isomeric 6,7-dihydro-5H-cyclopenta[b]pyridine have shown them to be highly effective corrosion inhibitors for carbon steel in sulfuric acid. acs.orgnih.gov These studies have elucidated the mechanism of inhibition, which involves both physisorption (electrostatic interactions) and chemisorption (coordinate bonding). acs.org The adsorption of these molecules on the steel surface follows the Langmuir adsorption isotherm. acs.org Electrochemical studies have demonstrated that these compounds act as mixed-type inhibitors, suppressing both anodic and cathodic reactions. nih.gov

The following table summarizes the inhibition efficiency of several 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, which provides insight into the potential, yet unconfirmed, efficacy of the cyclopenta[c]pyridine isomer.

Compound IDInhibitor Concentration (mM)Inhibition Efficiency (%)
CAPD-11.097.7
CAPD-21.094.4
CAPD-31.091.9
CAPD-41.090.5

Data from a study on 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) for carbon steel in H₂SO₄. nih.gov

Given the structural similarities, it is plausible that this compound would also exhibit corrosion-inhibiting properties through a similar adsorption mechanism. However, specific experimental data for this particular isomer is not available in the reviewed literature.

Use as Ligands in Organometallic Chemistry and Catalysis

The nitrogen atom in the pyridine ring of this compound makes it a potential ligand for transition metal complexes. Pyridine and its derivatives are widely used ligands in coordination chemistry and have been instrumental in the development of numerous catalysts. researchgate.net The lone pair of electrons on the nitrogen atom can be donated to a metal center, forming a coordinate bond.

While there are no specific reports detailing the use of this compound as a ligand in organometallic complexes or catalysis, the synthesis of a related compound, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, has been achieved through manganese-catalyzed oxidation. rsc.org This indicates the involvement of organometallic species in the chemistry of this heterocyclic system. The ability of the broader class of pyridine compounds to form stable complexes with a wide range of transition metals suggests that this compound could serve as a ligand in complexes with potential applications in catalysis, such as in oxidation, reduction, or cross-coupling reactions. Further research would be needed to explore the synthesis, characterization, and catalytic activity of such metal complexes.

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for related cyclopenta[c]pyridine cores often rely on multi-step sequences that may not be optimal in terms of efficiency and environmental impact. kenyon.edu Future research will likely focus on the development of more elegant and sustainable synthetic methodologies.

One promising direction is the exploration of multicomponent reactions (MCRs) . These reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of atom economy and procedural simplicity. rsc.org Designing a convergent MCR to construct the 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-amine skeleton from simple, readily available starting materials would represent a significant advancement.

Furthermore, the principles of green chemistry will be central to the development of new synthetic routes. This includes the use of environmentally benign solvents, catalysts, and reagents, as well as minimizing waste generation. For instance, catalytic systems based on earth-abundant metals or organocatalysts could replace traditional stoichiometric reagents. The development of a practical and efficient synthetic route was recently developed for the key intermediate of cefpirome, 6,7-dihydro-5H-cyclopenta[b]pyridine, employing nucleophilic addition, acetylization, Vilsmeier cyclization, and dechlorination.

Exploration of Enantioselective Transformations Involving the Chiral Center

The amine group at the C5 position of this compound creates a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). As enantiomers often exhibit different biological activities, the ability to selectively synthesize one over the other is of paramount importance. mdpi.com

Future research will undoubtedly delve into asymmetric synthesis to access enantiopure forms of this compound. This could involve several approaches:

Chiral catalysts: The use of chiral catalysts, such as transition metal complexes with chiral ligands or chiral organocatalysts, can steer the reaction towards the formation of a specific enantiomer. rsc.org

Chiral auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a subsequent reaction. The auxiliary can then be removed to yield the desired enantiomerically enriched product.

Kinetic resolution: This technique involves the use of a chiral reagent or catalyst that reacts at different rates with the two enantiomers of a racemic mixture, allowing for their separation. acs.orgresearchgate.netethz.ch The catalytic resolution of racemic cyclic amines has been achieved through an enantioselective amidation reaction. acs.orgresearchgate.net

The development of efficient and scalable enantioselective syntheses will be crucial for evaluating the distinct properties of each enantiomer of this compound.

Advanced Computational Studies for Predictive Modeling of Reactivity and Interactions

Computational chemistry offers a powerful toolkit for understanding and predicting the behavior of molecules. In the context of this compound, advanced computational studies can provide valuable insights into its reactivity and potential interactions with biological targets.

Density Functional Theory (DFT) calculations can be employed to:

Predict reaction outcomes: By modeling the energies of reactants, transition states, and products, DFT can help predict the feasibility and selectivity of potential chemical transformations. researchgate.netnih.govbohrium.com

Elucidate reaction mechanisms: Computational studies can map out the step-by-step pathway of a reaction, providing a detailed understanding of how bonds are broken and formed. researchgate.net

Analyze electronic properties: Understanding the distribution of electrons within the molecule can provide clues about its reactivity and potential for intermolecular interactions.

Molecular docking simulations can be used to predict how this compound might bind to the active site of a protein. nih.govnih.gov This information is invaluable for designing derivatives with enhanced biological activity. For instance, computational modeling has been used to guide the synthesis of pyridine (B92270) variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity. nih.gov

The synergy between computational predictions and experimental validation will be key to accelerating the discovery of new applications for this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and efficiency. nih.gov Integrating the synthesis of this compound and its derivatives with flow chemistry platforms represents a significant area for future development.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. vapourtec.com The use of packed-bed reactors with immobilized catalysts or reagents can further enhance the sustainability of the process by enabling catalyst recycling. The development of a fully automated synthesis of saturated N-heterocycles has been reported, showcasing the potential for rapid library generation. researchgate.net

Automated synthesis platforms can be used to rapidly generate libraries of derivatives by systematically varying the substituents on the cyclopenta[c]pyridine core. researchgate.netnih.gov This high-throughput approach, combined with automated biological screening, can significantly accelerate the drug discovery process.

Discovery of Unexplored Mechanistic Pathways and Novel Transformations

The unique combination of a fused ring system and a reactive amine functionality in this compound opens the door to the discovery of novel chemical transformations and mechanistic pathways.

Future research could focus on:

Ring-opening and rearrangement reactions: Investigating the reactivity of the strained cyclopentane (B165970) ring under various conditions could lead to the discovery of novel ring-opening or rearrangement reactions, providing access to new molecular scaffolds. A study on the reaction of N(2D) with pyridine has unveiled ring-contraction versus 7-membered-ring formation channels. nih.govacs.org

Functionalization of the pyridine ring: While the amine group is a primary site for modification, exploring new methods for the selective functionalization of the pyridine ring will be crucial for creating diverse analogues.

Catalytic C-H activation: Directly converting C-H bonds into new functional groups is a powerful and atom-economical strategy. Developing methods for the selective C-H activation of the cyclopentane or pyridine rings would provide a highly efficient way to synthesize derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-amine, and how can reaction conditions be optimized?

  • Methodology : The synthesis often involves cyclocondensation of cyclopentanone derivatives with nitriles or amines under acidic or catalytic conditions. For example, substituted derivatives can be synthesized via electrophilic aromatic substitution (e.g., halogenation at the pyridine ring) or reductive amination . Key optimization parameters include solvent choice (e.g., THF or methanol), temperature control (20–80°C), and catalyst selection (e.g., Pd/C for hydrogenation) . Analytical validation via 1H^1H NMR (e.g., δ 2.35–3.20 ppm for cyclopentane protons) and elemental analysis (C, H, N within ±0.3% of theoretical values) is critical .

Q. How should researchers characterize the purity and structural integrity of this compound derivatives?

  • Methodology : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Look for characteristic peaks (e.g., δ 6.50–8.20 ppm for pyridine protons, δ 2.50–3.50 ppm for dihydrocyclopentane protons) .
  • HPLC/MS : Monitor purity (>95%) and confirm molecular ion peaks (e.g., [M+H]+ at m/z 135.1 for the base compound) .
  • Elemental Analysis : Compare experimental vs. theoretical values (e.g., C: 74.23% calc. vs. 74.43% found) .

Q. What safety protocols are essential when handling this compound and its derivatives?

  • Methodology :

  • Storage : Maintain under inert atmosphere (N2_2/Ar) at 2–8°C to prevent degradation .
  • Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via approved chemical waste protocols .

Q. How do substituents on the cyclopenta[b]pyridine core influence the compound's reactivity and pharmacological potential?

  • Methodology :

  • Electron-Withdrawing Groups (e.g., Cl, Br at position 2 or 4): Increase electrophilicity, enabling nucleophilic substitution (e.g., amination) .
  • Amino Groups : Enhance hydrogen-bonding interactions with biological targets (e.g., enzymes), as seen in analogs with IC50_{50} values <10 μM in kinase assays .
  • Steric Effects : Bulky substituents (e.g., trifluoromethyl) may reduce ring planarity, altering binding affinity .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data when synthesizing novel derivatives of this compound?

  • Methodology :

  • Cross-Validation : Compare 13C^{13}C NMR data (e.g., δ 117.5 ppm for pyridine carbons) with computational predictions (DFT calculations) .
  • Isotopic Labeling : Use 15N^{15}N-labeled amines to confirm regioselectivity in substitution reactions .
  • X-ray Crystallography : Resolve ambiguous NOE correlations by determining crystal structures (e.g., bond angles ≈120° for aromatic rings) .

Q. How can computational chemistry aid in predicting the biological activity of this compound analogs?

  • Methodology :

  • Docking Studies : Model interactions with target proteins (e.g., ATP-binding pockets in kinases) using software like AutoDock Vina .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design potent analogs .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthetic targets .

Q. What are the challenges in scaling up multi-step syntheses of this compound derivatives while maintaining enantiomeric purity?

  • Methodology :

  • Catalyst Optimization : Use chiral catalysts (e.g., Ru-BINAP) for asymmetric hydrogenation to achieve >90% ee .
  • Process Control : Monitor reaction intermediates via inline FTIR to prevent racemization at high temperatures (>100°C) .
  • Purification : Employ chiral stationary phases in preparative HPLC (e.g., amylose-based columns) to isolate enantiomers .

Data Contradiction Analysis

  • Example : Discrepancies in reported melting points for halogenated derivatives (e.g., 2-chloro variant: 119–123°C vs. 125–128°C) may arise from polymorphic forms or residual solvents. Mitigate by recrystallizing from anhydrous ethanol and validating via DSC .

Key Structural and Reaction Data

DerivativeKey ReactionAnalytical Data (NMR δ, ppm)Reference
4-(Thiophen-2-yl) derivativeSuzuki coupling1H^1H: 7.25 (d, J=3.5 Hz, thiophene)
3-Iodo derivativeElectrophilic iodination13C^{13}C: 95.2 (C-I)
2-Trifluoromethyl derivativeUllmann coupling19F^{19}F: -62.5 (CF3_3)

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dihydro-5H-cyclopenta[c]pyridin-5-amine
Reactant of Route 2
6,7-Dihydro-5H-cyclopenta[c]pyridin-5-amine

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